molecular formula C7H6N4OS B14346400 2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione CAS No. 91854-45-4

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione

Cat. No.: B14346400
CAS No.: 91854-45-4
M. Wt: 194.22 g/mol
InChI Key: XVCSVEVTUXFSLC-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a tetrazole ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using sodium nitrite in the presence of acetic acid to yield the desired tetrazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The tetrazole ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)phenol: Another phenolic compound with similar structural features.

    2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but differs in the rest of the structure.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with an acetic acid moiety.

Uniqueness

2-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

91854-45-4

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1H-tetrazole-5-thione

InChI

InChI=1S/C7H6N4OS/c12-6-3-1-5(2-4-6)11-9-7(13)8-10-11/h1-4,12H,(H,9,13)

InChI Key

XVCSVEVTUXFSLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2NC(=S)N=N2)O

Origin of Product

United States

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